molecular formula C25H30N4O2S B10878062 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide

Cat. No.: B10878062
M. Wt: 450.6 g/mol
InChI Key: MVFCMFZSRXZPMG-UHFFFAOYSA-N
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Description

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide is a complex organic compound characterized by its pyrimidine core, which is substituted with a cyano group, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide typically involves multiple steps:

  • Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out in the presence of a base such as sodium ethoxide under reflux conditions.

  • Introduction of the Cyano and Phenyl Groups: : The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like potassium cyanide. The phenyl group is often introduced through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Attachment of the Sulfanyl Group: : The sulfanyl group is typically introduced by reacting the pyrimidine intermediate with a thiol derivative under basic conditions.

  • Formation of the Final Compound: : The final step involves the acylation of the intermediate with N,N-dicyclohexylacetamide. This step is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the cyano and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The cyano and phenyl groups can interact with the active sites of enzymes, while the sulfanyl group may form covalent bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-phenylacetamide
  • 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

Compared to similar compounds, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide is unique due to the presence of the dicyclohexylacetamide moiety. This structural feature can influence its solubility, stability, and interaction with biological targets, potentially leading to distinct biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C25H30N4O2S

Molecular Weight

450.6 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide

InChI

InChI=1S/C25H30N4O2S/c26-16-21-23(18-10-4-1-5-11-18)27-25(28-24(21)31)32-17-22(30)29(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1,4-5,10-11,19-20H,2-3,6-9,12-15,17H2,(H,27,28,31)

InChI Key

MVFCMFZSRXZPMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CC=C4

Origin of Product

United States

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